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Dooku1

Piezo1 Calcium Imaging Mechanotransduction

Standard mechanosensitive channel blockers like GsMTx4 lack selectivity, confounding Piezo1-specific signaling studies. Dooku1 solves this as a selective antagonist of Yoda1-evoked Piezo1 activation (IC50 1.3-1.5 µM) with zero agonist activity. - No inhibition of constitutive Piezo1, TRPV4, or TRPC4 at 10 µM - Preserves endothelial and smooth muscle function in vascular assays - Essential for dissecting Yoda1-dependent vs. mechanical Piezo1 pathways

Molecular Formula C13H9Cl2N3OS
Molecular Weight 326.2 g/mol
Cat. No. B2688968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDooku1
Molecular FormulaC13H9Cl2N3OS
Molecular Weight326.2 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)CSC2=NN=C(O2)C3=CC=CN3)Cl
InChIInChI=1S/C13H9Cl2N3OS/c14-9-3-1-4-10(15)8(9)7-20-13-18-17-12(19-13)11-5-2-6-16-11/h1-6,16H,7H2
InChIKeyMNPOBXLPCWFONX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Dooku1: Selective Piezo1 Antagonist


Dooku1 is a synthetic small-molecule analog of the Piezo1 agonist Yoda1 that acts as a reversible, selective antagonist of Yoda1-evoked Piezo1 channel activation [1]. It exhibits no agonist activity at Piezo1 and does not inhibit constitutive (Yoda1-independent) Piezo1 channel activity, distinguishing it from broad-spectrum mechanosensitive channel blockers such as the peptide toxin GsMTx4 [2][3].

Selective antagonist of Yoda1-evoked Piezo1 activation; lacks agonist activity

Spares constitutive (Yoda1-independent) Piezo1 channel activity

Distinguished from broad-spectrum mechanosensitive channel blockers such as GsMTx4

Why Dooku1 Cannot Be Replaced


In-class substitution of Dooku1 with its parent compound Yoda1 is impossible because Yoda1 is a Piezo1 agonist, while Dooku1 lacks agonist activity and instead antagonizes Yoda1-evoked channel opening [1]. Substitution with the mechanosensitive channel blocker GsMTx4 is also problematic: GsMTx4 inhibits multiple mechanosensitive channels (including Piezo1, Piezo2, and TRP family members) through a non-selective, lipid-bilayer-mediated mechanism, whereas Dooku1 exhibits defined selectivity, showing no effect on TRPV4 or TRPC4 channels at concentrations up to 10 µM [2]. Furthermore, unlike GsMTx4 which inhibits both agonist-induced and constitutive Piezo1 activity, Dooku1 spares constitutive channel function, enabling cleaner dissection of Yoda1-dependent versus Yoda1-independent Piezo1 signaling [3]. These mechanistic and selectivity differences mandate compound-specific procurement for experiments requiring targeted antagonism of pharmacologically activated Piezo1.

Yoda1 substitution: agonist vs antagonist

Yoda1 is a Piezo1 agonist; Dooku1 lacks agonist activity and antagonizes Yoda1-evoked channel opening. Direct replacement in antagonism studies may lead to opposite functional outcomes.

GsMTx4 substitution: selectivity and constitutive activity

GsMTx4 inhibits multiple mechanosensitive channels and blocks constitutive Piezo1 activity. Dooku1 provides selective Yoda1-dependent antagonism, sparing constitutive function; non-selective blockade may alter experimental interpretation.

Dooku1: Head-to-Head Evidence


Antagonism of Yoda1-Induced Ca²⁺ Entry

Dooku1 inhibits 2 µM Yoda1-induced Ca²⁺ entry in both heterologous (HEK 293) and endogenous (HUVEC) Piezo1 expression systems, while Yoda1 itself activates the channel [1]. Unlike Yoda1, Dooku1 applied alone does not elevate intracellular Ca²⁺, confirming its pure antagonist profile at Piezo1 [2].

Ca²⁺ Entry Antagonism
Head-to-head
IC50 = 1.3 µM (HEK293), 1.5 µM (HUVECs)
Supports Yoda1-dependent Piezo1 antagonism assay
No agonist activity detected up to 30 µM; Fura-2 imaging
Piezo1 Calcium Imaging Mechanotransduction Endothelial Biology

Selectivity Over TRPV4 and TRPC4

Dooku1 (10 µM) did not inhibit Ca²⁺ entry through TRPV4 channels (activated by 4α-PDD) or TRPC4 channels (activated by carbachol) in heterologous expression systems, demonstrating a selectivity profile that distinguishes it from non-selective mechanosensitive channel blockers like GsMTx4 [1].

TRPV4/TRPC4 Selectivity
Class-level
No inhibition observed at 10 µM
Selectivity context requires further profiling
TRPV4 (4α-PDD) and TRPC4 (carbachol) assays; CHO/HEK cells
Selectivity TRPV4 TRPC4 Off-Target Piezo1 Antagonist

Ex Vivo Antagonism of Aortic Relaxation

Dooku1 (10 µM) significantly antagonized Yoda1-induced relaxation of pre-constricted mouse aortic rings, confirming that the compound retains its functional antagonism in intact vascular tissue [1]. This ex vivo data bridges the gap between cellular Ca²⁺ imaging and potential vascular applications.

Aortic Relaxation Antagonism
Head-to-head
Reported attenuation of Yoda1-induced relaxation (p
Ex vivo tissue-response context for Piezo1 antagonism
Mouse aortic rings; preserved ACh/SNP relaxation pathways
Closed-State Stabilization
Supporting evidence
All three in silico methods predict stronger closed-state binding
Supports closed-state stabilization hypothesis
ABFE, RBFE, SILCS simulations in lipid bilayer
Vascular Physiology Aortic Relaxation Ex Vivo Endothelium Piezo1 Antagonist

Closed-State Piezo1 Stabilization

Computational studies using multiple free energy calculation methods (ABFE, RBFE, SILCS) predict that Dooku1 binds more strongly to the closed state of Piezo1 than to the open state, in contrast to Yoda1 which preferentially binds the open state [1][2]. This differential conformational preference provides a mechanistic explanation for Dooku1's antagonism and lack of agonist activity.

Closed-State Stabilization
Supporting evidence
All three in silico methods predict stronger closed-state binding
Supports closed-state stabilization hypothesis
ABFE, RBFE, SILCS simulations in lipid bilayer
Molecular Dynamics Binding Free Energy Piezo1 Gating Computational Pharmacology

Dooku1: Research Applications


Yoda1-Dependent vs. Independent Signaling

Dooku1 is the optimal tool for experiments designed to differentiate cellular responses that are specifically triggered by pharmacological activation of Piezo1 (via Yoda1) from those that arise from constitutive or mechanically induced Piezo1 activity [1]. Because Dooku1 selectively antagonizes Yoda1-evoked Ca²⁺ entry (IC50 1.3-1.5 µM) without inhibiting constitutive channel activity, researchers can pre-incubate cells with Dooku1, stimulate with Yoda1, and attribute any Dooku1-sensitive responses exclusively to the Yoda1-Piezo1 axis .

Vascular Reactivity with Piezo1 Antagonism

Investigators studying the role of Piezo1 in vascular tone regulation should employ Dooku1 to antagonize Yoda1-induced vasorelaxation in isolated aortic ring preparations [1]. Dooku1 (10 µM) effectively inhibits Yoda1-mediated relaxation without impairing acetylcholine-induced (endothelium-dependent) or sodium nitroprusside-induced (endothelium-independent) relaxation pathways, preserving the functional integrity of the vascular preparation and enabling clean interpretation of Piezo1-specific effects [1].

Piezo1 Profiling in TRP-Expressing Cells

When conducting Ca²⁺ imaging or electrophysiology experiments in cell lines that may endogenously express other mechanosensitive or calcium-permeable channels (e.g., TRPV4, TRPC4), Dooku1 provides a more selective alternative to broad-spectrum inhibitors like GsMTx4 [1]. Dooku1's demonstrated lack of effect on TRPV4 and TRPC4 at 10 µM minimizes the risk of confounding off-target inhibition, ensuring that observed reductions in Ca²⁺ influx are attributable to Piezo1 antagonism rather than non-specific channel blockade .

Piezo1 Ligand Binding Pocket SAR

Computational and medicinal chemistry groups investigating the Piezo1 ligand-binding site can utilize Dooku1 as a key reference antagonist to probe the structural determinants of agonism versus antagonism [1]. The established differential binding free energy profile—where Dooku1 preferentially stabilizes the closed conformation while Yoda1 favors the open state—makes Dooku1 an essential comparator for molecular dynamics simulations, docking studies, and the rational design of novel Piezo1 modulators with tailored efficacy profiles .

Application
Selection Property
Validation Focus
Yoda1-dependent vs. independent Piezo1 signaling
Yoda1-evoked Piezo1 antagonism; spares constitutive activity
Piezo1-dependent Ca²⁺ entry response
Piezo1-mediated vascular tone research
Antagonizes Yoda1-induced vasorelaxation; preserves ACh/SNP pathways
Piezo1-specific vascular relaxation endpoints
Ca²⁺ imaging in cells co-expressing TRP channels
Functional selectivity over TRPV4 and TRPC4
Attribution of Ca²⁺ influx to Piezo1 antagonism
Piezo1 ligand-binding pocket SAR
Preferential closed-state binding profile (computational)
Closed-state vs. open-state binding free energy differentiation

Technical Documentation Hub

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36 linked technical documents
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